Home > Products > Screening Compounds P126698 > Zaurategrast ethyl ester sulfate
Zaurategrast ethyl ester sulfate -

Zaurategrast ethyl ester sulfate

Catalog Number: EVT-2653698
CAS Number:
Molecular Formula: C28H31BrN4O7S
Molecular Weight: 647.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zaurategrast ethyl ester sulfate, also known as CDP323, is a small-molecule prodrug antagonist of the vascular cell adhesion molecule 1 (VCAM-1) binding to alpha4-integrins . It was originally developed by the British biopharmaceutical company Celltech plc. (now UCB S.A.) and is a putative new drug for oral treatment of multiple sclerosis .

Synthesis Analysis

A risk of acetamide formation (a potential genotoxic impurity) was identified in the API formation step of the process during the early development phase . To minimize the risk of acetamide impurity presence, an adequate chemical process design was applied. The implementation of a workup sequence involving initially three aqueous washes was later proven to be successful when an appropriate analytical method to detect acetamide below ppm levels was available .

Molecular Structure Analysis

The molecular formula of Zaurategrast ethyl ester sulfate is C28H29BrN4O3 . The IUPAC name is ethyl (2 S )-2- [ (2-bromo-3-oxospiro [3.5]non-1-en-1-yl)amino]-3- [4- (2,7-naphthyridin-1-ylamino)phenyl]propanoate .

Chemical Reactions Analysis

In the synthesis of Zaurategrast ethyl ester sulfate, a risk of acetamide formation was identified in the API formation step of the process during the early development phase . To mitigate this risk, an adequate chemical process design was applied .

Physical And Chemical Properties Analysis

The molecular weight of Zaurategrast ethyl ester sulfate is 549.5 g/mol . The compound is considered a small-molecule prodrug .

Overview

Zaurategrast ethyl ester sulfate, also known as CDP323 sulfate, is a compound classified as an integrin antagonist. It is an ethyl ester prodrug of CT7758, designed to modulate immune responses by targeting specific integrins. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in autoimmune diseases and other inflammatory conditions.

Source

Zaurategrast ethyl ester sulfate is derived from the synthesis of CT7758, which is a potent integrin antagonist. The compound is synthesized in a laboratory setting, with specific attention to minimizing impurities during the production process. Research has highlighted the importance of controlling genotoxic impurities, such as acetamide, during the synthesis of zaurategrast sulfate to ensure safety and efficacy in its application .

Classification

Zaurategrast ethyl ester sulfate falls under the category of sulfonate esters and is classified as a pharmaceutical agent due to its biological activity as an integrin antagonist. This classification is crucial for its development and regulatory approval in clinical settings.

Synthesis Analysis

Methods

The synthesis of zaurategrast ethyl ester sulfate involves several key steps that ensure the production of a pure and effective compound. The synthetic route typically includes:

  1. Formation of the Ethyl Ester: The initial step involves the reaction of CT7758 with ethyl alcohol under controlled conditions to form the ethyl ester.
  2. Sulfation Reaction: The ethyl ester undergoes sulfation using sulfur trioxide or chlorosulfonic acid, leading to the formation of zaurategrast ethyl ester sulfate.
  3. Purification: The final product is purified through crystallization or chromatography techniques to remove any residual starting materials or by-products.

Technical details regarding reaction conditions such as temperature, pressure, and reaction time are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of zaurategrast ethyl ester sulfate can be represented by its chemical formula, which includes carbon, hydrogen, oxygen, and sulfur atoms. The compound's structure features a sulfonate group attached to the ethyl ester moiety, contributing to its pharmacological properties.

Data

  • Molecular Formula: C₁₄H₁₉NO₄S
  • Molecular Weight: Approximately 303.37 g/mol
  • Structural Representation: The compound's structure can be depicted using chemical drawing software to illustrate the connectivity between atoms.
Chemical Reactions Analysis

Reactions

Zaurategrast ethyl ester sulfate participates in various chemical reactions that are vital for its functionality:

  1. Hydrolysis: In biological systems, the ester bond can undergo hydrolysis, releasing the active form of CT7758.
  2. Sulfation Dynamics: The sulfonate group plays a significant role in interactions with integrins, influencing binding affinity and biological activity.

Technical details regarding reaction kinetics and mechanisms are essential for understanding how these reactions impact the compound's efficacy .

Mechanism of Action

Process

The mechanism of action for zaurategrast ethyl ester sulfate involves its interaction with integrins on cell surfaces. By binding to specific integrin receptors, it inhibits their activation and subsequent signaling pathways that lead to inflammatory responses. This action can reduce cell adhesion and migration, which are critical processes in autoimmune diseases.

Data

Research indicates that zaurategrast ethyl ester sulfate effectively modulates immune responses through this mechanism, potentially leading to therapeutic benefits in conditions such as multiple sclerosis and rheumatoid arthritis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Melting Point: Specific data on melting point may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Stability: The compound exhibits stability under controlled conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of the sulfonate group, making it useful in further chemical modifications.

Relevant data from analytical studies provide insights into these properties, aiding in understanding how they influence the compound's behavior in biological systems.

Applications

Zaurategrast ethyl ester sulfate has several scientific uses primarily focused on its role as an integrin antagonist:

  • Pharmaceutical Development: Investigated for potential treatments in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
  • Research Tool: Used in laboratory settings to study integrin-mediated processes and cellular responses.
  • Drug Formulation: Its properties allow it to be formulated into various dosage forms for clinical trials.

The ongoing research into zaurategrast ethyl ester sulfate underscores its significance in advancing therapeutic strategies against inflammatory diseases.

Introduction to Zaurategrast Ethyl Ester Sulfate in Integrin-Targeted Therapeutics

Role of α4β1/α4β7 Integrin Antagonism in Immune Modulation

The α4β1 and α4β7 integrins are transmembrane glycoproteins facilitating lymphocyte adhesion and migration through interactions with endothelial cell adhesion molecules. Specifically:

  • α4β1 (VLA-4) binds Vascular Cell Adhesion Molecule-1 (VCAM-1) and an alternatively spliced domain of fibronectin (CS-1). This interaction mediates leukocyte recruitment to inflamed tissues, including the central nervous system [5].
  • α4β7 preferentially binds Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), highly expressed on gut-associated lymphoid tissue endothelium. This pathway is indispensable in gut-homing lymphocyte trafficking [5].

Zaurategrast ethyl ester sulfate is metabolized in vivo to its active carboxylic acid derivative, CT7758. This active moiety exerts therapeutic effects by:

  • Competitive Antagonism: CT7758 binds the α4 subunit with high affinity, competitively disrupting integrin-ligand binding interfaces. This prevents the conformational shifts necessary for outside-in signaling [5] [8].
  • Leukocyte Trafficking Inhibition: By blocking adhesion molecule engagement, CT7758 impedes the firm adhesion and transendothelial migration of T-lymphocytes, eosinophils, and monocytes into target organs [5] [7].
  • Signal Transduction Disruption: Integrin ligation triggers intracellular signaling cascades (e.g., focal adhesion kinase activation) promoting cell survival, proliferation, and cytokine release. CT7758 inhibits these pathways, mitigating chronic inflammation [5].

Table 1: Binding Affinity and Selectivity Profile of CT7758 (Active Metabolite)

Integrin ReceptorPrimary LigandIC₅₀ (nM) (CT7758)Biological Consequence of Inhibition
α4β1 (VLA-4)VCAM-1, Fibronectin CS-15 - 50*Reduced leukocyte infiltration into CNS & joints
α4β7MAdCAM-110 - 100*Impaired lymphocyte homing to gut mucosa
Other Integrins (e.g., αLβ2)ICAM-1> 10,000Minimal activity, indicating high selectivity

Values represent ranges from in vitro competitive binding assays [1] [7] [8].

Preclinical models substantiate the functional impact of this dual antagonism. Inhibition of α4β1/α4β7 significantly attenuates inflammation in experimental autoimmune encephalomyelitis (EAE, a multiple sclerosis model) and colitis models, correlating with reduced leukocyte infiltration into target tissues [7].

Historical Development of Zaurategrast Ethyl Ester Sulfate as a Prodrug Strategy

The active α4 integrin antagonist CT7758 possesses physicochemical properties severely limiting its oral bioavailability (< 5% in rodents and cynomolgus monkeys). Key limitations included:

  • Low Intestinal Permeability: A high polar surface area (104 Ų) and ionization state (carboxylate) resulted in poor passive diffusion across intestinal epithelia (Caco-2 Papp ≤ 1.3 × 10⁻⁶ cm/s) [7].
  • Efflux Transport: CT7758 exhibited susceptibility to efflux pumps (e.g., P-glycoprotein), evidenced by polarized transport in Caco-2 models (efflux ratio >3) [7].
  • Rapid Systemic Clearance: Active hepatic uptake, primarily mediated by Organic Anion Transporting Polypeptide 1B1 (OATP1B1), contributed to high plasma clearance (≥ 50% hepatic blood flow) and short elimination half-life (t₁/₂ ≤ 1 hour) in rodents and monkeys [7].

To overcome these barriers, an ethyl ester prodrug strategy was employed, yielding Zaurategrast ethyl ester (CDP323; free base of the sulfate salt). This approach leveraged:

  • Esterase-Mediated Hydrolysis: The ethyl ester moiety masks the carboxylic acid group of CT7758. This modification significantly increases lipophilicity (logP) and reduces polarity, enhancing passive transcellular absorption. Subsequent ubiquitous esterases (e.g., in gut wall, liver, plasma) hydrolyze the ester bond, regenerating the active CT7758 molecule [3] [7] [8].
  • Improved Absorption Metrics: Conversion to the ethyl ester prodrug dramatically increased permeability (Caco-2 Papp increased significantly), confirmed in rat portal vein cannulation studies showing increased fraction absorbed compared to CT7758 [7] [8].
  • Enhanced Solubility via Sulfate Salt: The sulfate salt form (Zaurategrast ethyl ester sulfate) was developed to optimize solid-state properties and aqueous solubility (>150 mg/mL in DMSO for the free base; sulfate salt further enhances suitability for formulation) compared to the poorly soluble CT7758 [1] [8].

Table 2: Comparative Pharmacokinetic Parameters of CT7758 vs. Zaurategrast Ethyl Ester Sulfate Prodrug

ParameterCT7758 (Active Drug)Zaurategrast Ethyl Ester Sulfate (Prodrug)Improvement FactorSpecies/Model
Oral Bioavailability0.2% (Monkey), 4% (Mouse)55% (Dog), Significantly increased (Rat/Monkey)*> 10-fold (Monkey)Preclinical species [7]
Caco-2 Permeability (Papp x 10⁻⁶ cm/s)≤ 1.3Increased significantly*> 3-foldIn vitro model [7] [8]
Water SolubilityVery Low (< 0.1 mg/mL)High (> 150 mg/mL in DMSO for free base; Sulfate salt enhances aqueous solubility)> 1000-foldPhysicochemical testing [1] [8]
Plasma Half-life (t₁/₂)≤ 1 hour (Monkey/Rodent)2.4 hours (Dog)~2-4 fold (Dog)Preclinical species [7]

*Exact fold-increases vary by species; dog showed highest bioavailability for prodrug. Permeability increase confirmed directionally but precise species-dependent bioavailability data for prodrug in rodents/monkeys not fully detailed in public sources.

The successful conversion of Zaurategrast ethyl ester sulfate to CT7758 in vivo was demonstrated across species, confirming the prodrug rationale. This strategy exemplifies the application of established prodrug chemistry (esterification) to solve specific absorption and exposure challenges for a pharmacologically active but pharmaceutically suboptimal integrin inhibitor [3] [6] [7].

Comparative Positioning Within the Class of Small-Molecule Integrin Inhibitors

Small-molecule integrin antagonists offer potential advantages over monoclonal antibodies (e.g., Natalizumab targeting α4), including oral bioavailability, reduced immunogenicity, and potentially lower cost. Zaurategrast ethyl ester sulfate occupies a distinct niche within this class:

  • Target Selectivity Profile: Unlike peptide-derived inhibitors (e.g., Cilengitide targeting αvβ3/αvβ5) or broad-spectrum small molecules, Zaurategrast's active metabolite, CT7758, demonstrates high selectivity for α4-containing integrins (α4β1, α4β7) over other integrins (e.g., αLβ2, αvβ3 – IC₅₀ > 10,000 nM). This dual α4β1/α4β7 targeting differentiates it from more selective agents like AJM300 (primarily α4β7) and positions it for diseases where both pathways contribute (e.g., Crohn's disease with gut and systemic inflammation) [1] [5] [8].
  • Prodrug Requirement: Most clinically explored small-molecule integrin inhibitors are active compounds administered directly (e.g., Valategrast for α4β1/α4β7, discontinued). Zaurategrast ethyl ester sulfate is distinctive in being a prodrug, a necessity driven solely by the pharmacokinetic deficiencies of its highly potent but poorly absorbed active moiety, CT7758. This contrasts with inhibitors like Lifitegrast (LFA-1 antagonist, approved for dry eye) which is administered as the active drug [3] [7] [8].
  • Chemical Structure & Properties: CT7758 belongs to a structural class distinct from peptide-mimetics like Cilengitide or the benzofuran derivatives like Valategrast. Its structure features a complex bicyclic heteroaromatic system linked via an amide bond to a β-amino acid derivative containing a critical carboxylic acid. The prodrug modification specifically targets masking this acid group. The sulfate salt formulation further distinguishes its physicochemical properties from neutral or basic small-molecule integrin inhibitors [1] [4] [8].
  • Mechanism of Action: CT7758 functions as a pure competitive antagonist at the ligand-binding site on the α4 subunit, preventing natural ligand (VCAM-1, MAdCAM-1, CS-1) engagement. This mechanism aligns with monoclonal antibodies like Natalizumab but contrasts with some allosteric small-molecule inhibitors designed to modulate integrin conformation without directly blocking the ligand-binding pocket [5] [7].

Table 3: Positioning of Zaurategrast Ethyl Ester Sulfate Among Select Small-Molecule Integrin Inhibitors

Inhibitor (Target)Chemical ClassProdrug Required?Key Differentiators of Zaurategrast/CT7758Development Status (Example)
Zaurategrast Ethyl Ester Sulfate (α4β1/α4β7)Bicyclic heteroaromatic derivativeYes (Ethyl ester)Dual α4β1/α4β7 antagonism; Specific need for prodrug due to PK limitationsClinical trials (Phase II)
Valategrast (α4β1/α4β7)Benzofuran derivativeNoSimilar target profile but administered as active drug; Different chemical scaffoldDiscontinued (Phase II)
AJM300 (α4β7)Phenylalanine derivativeNoPrimarily α4β7 selective; Oral active drugMarketed (Japan, Crohn's)
Lifitegrast (αLβ2, LFA-1)Small moleculeNoDifferent target (LFA-1); Topical administration; MarketedMarketed (US, Dry Eye)
Cilengitide (αvβ3/αvβ5)Cyclic RGD peptideNoPeptidic; Intravenous administration; Targets angiogenesis integrinsDiscontinued (Phase III)

Zaurategrast ethyl ester sulfate exemplifies the application of rational prodrug design to enable the clinical evaluation of a potent and selective dual α4β1/α4β7 integrin antagonist. Its development addressed the critical absorption barrier of the active pharmacophore through esterification, highlighting a successful strategy in overcoming physicochemical limitations for oral small-molecule therapeutics targeting integrins [1] [3] [6].

Properties

Product Name

Zaurategrast ethyl ester sulfate

IUPAC Name

ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate;sulfuric acid

Molecular Formula

C28H31BrN4O7S

Molecular Weight

647.5 g/mol

InChI

InChI=1S/C28H29BrN4O3.H2O4S/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26;1-5(2,3)4/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32);(H2,1,2,3,4)/t22-;/m0./s1

InChI Key

YAMQWVIKICWIKQ-FTBISJDPSA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br.OS(=O)(=O)O

Solubility

not available

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br.OS(=O)(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.